molecular formula C16H16N2O3 B12873512 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- CAS No. 98519-13-2

1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-

Cat. No.: B12873512
CAS No.: 98519-13-2
M. Wt: 284.31 g/mol
InChI Key: QXWQGVSLRHBJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is a heterocyclic organic molecule featuring a benzofuran moiety fused to a 1,3-dioxane ring, which is further linked to an imidazole core. This structure combines aromatic, oxygen-rich, and nitrogen-containing rings, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

CAS No.

98519-13-2

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

1-[[2-(1-benzofuran-2-yl)-1,3-dioxan-2-yl]methyl]imidazole

InChI

InChI=1S/C16H16N2O3/c1-2-5-14-13(4-1)10-15(21-14)16(19-8-3-9-20-16)11-18-7-6-17-12-18/h1-2,4-7,10,12H,3,8-9,11H2

InChI Key

QXWQGVSLRHBJTR-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)(CN2C=CN=C2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.

    Formation of the Dioxane Ring: The dioxane ring is usually formed by the reaction of diols with aldehydes or ketones under acidic conditions.

    Coupling of Benzofuran and Dioxane Rings: The benzofuran and dioxane rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Formation of the Imidazole Ring: The final step involves the formation of the imidazole ring through the reaction of the coupled intermediate with an appropriate amine and aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Overview

1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound features a unique structure that allows it to interact with biological systems in potentially beneficial ways.

Medicinal Chemistry

1H-Imidazole derivatives are known for their diverse pharmacological activities. This specific compound has shown promise in the following areas:

  • Antimicrobial Activity : Studies have indicated that imidazole derivatives can exhibit significant antimicrobial properties. The presence of the benzofuran moiety may enhance this activity by improving the compound's ability to penetrate microbial membranes.
  • Anticancer Properties : Research has suggested that imidazole compounds can interfere with cancer cell proliferation. The unique structure of 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- may allow it to target specific pathways involved in tumor growth.

Pharmacology

The pharmacological profile of imidazole compounds often includes:

  • Enzyme Inhibition : Compounds like 1H-Imidazole can act as inhibitors of various enzymes, which may be beneficial in treating conditions such as hypertension and diabetes. For instance, imidazole derivatives have been studied for their ability to inhibit angiotensin-converting enzyme (ACE).
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of imidazole derivatives. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several imidazole derivatives and tested their antimicrobial efficacy against various bacterial strains. The results indicated that compounds similar to 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Anticancer Activity

A research article in Cancer Research focused on the anticancer effects of imidazole derivatives. The study demonstrated that specific modifications to the imidazole ring could lead to increased apoptosis in cancer cells. The compound's ability to induce cell cycle arrest was attributed to its interaction with key regulatory proteins involved in cell division.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Benzofuran and Imidazole Motifs

Compound A : 1H-Imidazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)- (CAS 98519-09-6)
  • Structure : Features a 5,7-dichloro-substituted benzofuran and a 1,3-dioxolan ring (5-membered) with an ethyl group.
  • Molecular Formula : C₁₇H₁₆Cl₂N₂O₃.
  • Key Differences : The 1,3-dioxolan ring (vs. 1,3-dioxan in the target compound) and chlorine substituents enhance lipophilicity and may influence binding affinity in biological systems .
Compound B : 1H-Imidazole, 2-(2-benzofuranyl)-, hydrochloride (CAS 150985-44-7)
  • Structure : Simplifies the target compound by omitting the dioxane ring, directly linking benzofuran to imidazole.
  • Molecular Formula: Not explicitly provided, but likely C₁₁H₈N₂O·HCl.
  • Key Differences : The absence of the dioxane ring reduces steric bulk and may alter solubility and metabolic stability .
Compound C : 4,5-Di(furan-2-yl)-2-(5-nitrothiophen-2-yl)-1H-imidazole (1b)
  • Structure : Replaces benzofuran with furan and introduces a nitrothiophene group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~300 (estimated) Not reported 2-Benzofuranyl, 1,3-dioxan
Compound A (CAS 98519-09-6) 379.23 Not reported 5,7-Dichlorobenzofuranyl
Compound B (CAS 150985-44-7) ~200 (estimated) Not reported Benzofuranyl, hydrochloride
2-(Furan-2-yl)-1H-benzo[d]imidazole (3o) 185 285–287 Furan, benzimidazole

Notes:

  • The target compound’s benzofuran and dioxane groups likely increase molecular rigidity compared to simpler imidazoles like 1-methylimidazole (CAS 616-47-7, MW 82.1 g/mol) .

Structure-Activity Relationships (SAR)

  • Benzofuran vs. Thiophene/Furan : Benzofuran’s extended π-system may improve binding to aromatic receptors compared to furan or thiophene analogues .
  • Dioxane/Dioxolan Rings : The 1,3-dioxan ring in the target compound could enhance solubility relative to 1,3-dioxolan (Compound A) due to increased ring size and oxygen content .
  • Halogenation : Chlorine atoms (Compound A) improve metabolic stability but may increase toxicity risks .

Biological Activity

1H-Imidazole, 1-((2-(2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is a compound with a complex structure that includes an imidazole ring and a benzofuran moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Structural Information

  • Molecular Formula : C₁₆H₁₆N₂O₃
  • SMILES : CN1C=CN=C1C(C2=CC3=CC=CC=C3O2)OCC(O2)(C)C
  • InChIKey : ULLHBRIRWVRXQT-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. A study focusing on related imidazole compounds demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 1 µg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
1H-ImidazoleStaphylococcus aureus< 1
Escherichia coli< 4
Candida albicans< 3.9

Anticancer Potential

In addition to antimicrobial properties, imidazole derivatives have been investigated for their anticancer activities. Certain studies suggest that compounds with imidazole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Case Study: Imidazole Derivative in Cancer Research

A specific derivative of imidazole was tested against human breast cancer cells (MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .

Toxicological Profile

The safety profile of 1H-imidazole derivatives is crucial for their potential therapeutic applications. Toxicity studies have shown that some derivatives exhibit high LD50 values (>1 g/kg in rodent models), indicating relatively low acute toxicity. However, detailed studies on long-term effects and specific organ toxicity are still needed .

Q & A

Q. What are the standard synthetic protocols for synthesizing 1H-imidazole derivatives with benzofuran and 1,3-dioxane moieties?

  • Methodological Answer : A typical synthesis involves refluxing substituted aryl precursors with ammonia, followed by alkaline workup and recrystallization. For example, a mixture of substituted aryl (36 mmol) and o-phenylene diamine (12 mmol) is refluxed for 5 hours in a water bath with ammonia. The reaction progress is monitored via TLC (chloroform:methanol, 6:1 v/v). Post-reaction, the product is washed with ice-cold water and recrystallized using boiling water with activated charcoal . Yield optimization often requires adjusting stoichiometry or reaction time.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm substitution patterns and molecular structure (e.g., δ 3.71 ppm for methoxy groups in benzofuran derivatives) .
  • TLC : For monitoring reaction progress (e.g., chloroform:methanol mobile phase) .
  • HRMS : To verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : To identify functional groups like N-H stretches (~3400 cm⁻¹) in imidazole rings .

Q. What strategies are effective in evaluating the antimicrobial potential of this imidazole derivative?

  • Methodological Answer :
  • In-vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., E. coli, C. albicans).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy, difluoromethoxy) to enhance activity. For example, 2-(1H-indol-3-ylthio)-1H-benzo[d]imidazole derivatives showed 85–88% yields and antimicrobial efficacy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering contradictions in reported yields or purity?

  • Methodological Answer :
  • Parameter Screening : Vary temperature, solvent polarity, or catalyst loading. For instance, Pd-catalyzed regioselective C–H functionalization improved yields in late-stage diversification of imidazole derivatives .
  • Alternative Workup : Replace ice-cold water washing with column chromatography to isolate polar byproducts .
  • Reproducibility Checks : Validate results using multiple characterization methods (e.g., NMR + HRMS) to resolve discrepancies in reported data .

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G* to optimize geometry and predict electronic transitions. For example, DFT analysis of 2-phenyl-1H-benzo[d]imidazole derivatives confirmed planarity and charge distribution in the imidazole ring .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for biological testing .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Single-Crystal Analysis : Resolve tautomeric mixtures (e.g., 5- vs. 6-methoxy positional isomers) by determining bond lengths and angles. For example, X-ray diffraction of 2-[(1H-imidazol-2-yl)disulfanyl]-1H-imidazole confirmed sulfur–sulfur bond distances of 2.03 Å .

Q. What are the challenges in achieving regioselective functionalization of the imidazole ring?

  • Methodological Answer :
  • Catalyst Design : Use Pd catalysts with tailored ligands (e.g., phosphine ligands) to direct C–H activation. For example, Pd(OAc)₂ enabled selective arylation at the C4 position of imidazole derivatives .
  • Protecting Groups : Temporarily block reactive sites (e.g., N1-position) to direct substitution to desired positions .

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC testing to minimize variability .
  • Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 2-phenyl vs. 2-benzofuranyl derivatives) to identify trends in activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.